4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine
CAS No.: 1249302-08-6
Cat. No.: VC3070994
Molecular Formula: C11H16ClN3
Molecular Weight: 225.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249302-08-6 |
---|---|
Molecular Formula | C11H16ClN3 |
Molecular Weight | 225.72 g/mol |
IUPAC Name | 4-chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine |
Standard InChI | InChI=1S/C11H16ClN3/c1-8-4-3-5-15(7-8)11-6-10(12)13-9(2)14-11/h6,8H,3-5,7H2,1-2H3 |
Standard InChI Key | LAVKVYMNSABKDR-UHFFFAOYSA-N |
SMILES | CC1CCCN(C1)C2=CC(=NC(=N2)C)Cl |
Canonical SMILES | CC1CCCN(C1)C2=CC(=NC(=N2)C)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine features a pyrimidine ring as its foundational scaffold. The molecular structure consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with specific substituents at positions 2, 4, and 6. The chlorine atom at position 4 of the pyrimidine ring provides a reactive site for potential nucleophilic substitution reactions. The methyl group at position 2 contributes to the compound's lipophilicity, while the 3-methylpiperidine group at position 6 introduces a three-dimensional structural element with conformational flexibility .
The 3-methylpiperidine substituent is particularly noteworthy as it creates a stereogenic center, potentially leading to stereoisomers with different biological activities. This structural feature distinguishes this compound from related pyrimidine derivatives and may significantly influence its interaction with biological targets. The molecular formula C11H16ClN3 corresponds to a molecular weight of approximately 225.72 g/mol, placing it in a favorable range for drug-like properties .
The spatial arrangement of these functional groups creates a unique molecular architecture that determines the compound's chemical reactivity, physical properties, and biological interactions. The nitrogen atoms in the pyrimidine ring and the piperidine moiety serve as potential hydrogen bond acceptors, which can facilitate binding to various biological targets.
Physical and Chemical Properties
The physical and chemical properties of 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine can be predicted based on its structure and comparison with similar compounds. This compound is expected to be a crystalline solid at room temperature with moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide, but limited solubility in water due to its predominantly hydrophobic nature .
The compound's reactivity is largely determined by its functional groups. The chlorine atom at position 4 represents an electrophilic center that can undergo nucleophilic aromatic substitution reactions, potentially allowing for further structural modifications. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors in various intermolecular interactions, contributing to the compound's ability to bind to biological macromolecules.
Table 1: Predicted Physicochemical Properties of 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine
These properties would influence the compound's handling, formulation, and potential administration routes in biological systems. The moderate lipophilicity suggested by the estimated LogP value indicates potential for membrane permeability, an important consideration for drug development.
Spectroscopic Characteristics
For identification and characterization purposes, 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine would display characteristic spectroscopic features. Based on structural analysis and comparison with related compounds, the following spectral data would be expected:
In infrared (IR) spectroscopy, characteristic absorption bands would include C-Cl stretching (around 750-800 cm^-1), C=N stretching vibrations from the pyrimidine ring (approximately 1600 cm^-1), C-H stretching of methyl and methylene groups (2850-3000 cm^-1), and aromatic C=C stretching (1400-1600 cm^-1) .
Proton nuclear magnetic resonance (^1H NMR) spectroscopy would show distinctive signals for the methyl group at position 2 (approximately 2.4-2.6 ppm), the methyl group on the piperidine ring (around 0.9-1.1 ppm), the single aromatic proton of the pyrimidine ring (6.5-7.0 ppm), and the complex pattern of piperidine protons (1.5-3.5 ppm). The asymmetry introduced by the 3-methyl substituent on the piperidine would create a complex splitting pattern for the piperidine protons .
Carbon-13 NMR (^13C NMR) would reveal signals for quaternary carbons of the pyrimidine ring (160-170 ppm), the carbon bearing the chlorine atom (155-165 ppm), methyl carbons (15-25 ppm), and the characteristic pattern of piperidine carbons (25-55 ppm) .
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 225.72, with a characteristic isotope pattern due to the presence of chlorine (M+2 peak approximately one-third the intensity of the molecular ion peak).
Synthesis and Preparation
Key Reagents and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine would require several key reagents and specific reaction conditions to achieve the desired selectivity and yield.
Table 2: Key Reagents and Conditions for Potential Synthetic Routes
Synthetic Step | Key Reagents | Reaction Conditions | Critical Considerations |
---|---|---|---|
Preparation of dichloropyrimidine precursor | POCl₃, PCl₅ | Reflux, 80-120°C | Control of temperature to prevent decomposition |
Nucleophilic substitution | 3-Methylpiperidine, Base (K₂CO₃, TEA) | DMF or acetonitrile, 60-100°C | Regioselectivity control for selective substitution |
Purification | Crystallization solvents, Chromatography media | Room temperature to 50°C | Selection of appropriate solvent systems |
The choice of base and solvent in the nucleophilic substitution step would be critical for controlling regioselectivity. Typically, bases such as potassium carbonate, triethylamine, or sodium hydride would be employed to facilitate the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile would be preferred to promote the substitution reaction.
The 3-methylpiperidine reagent introduces an additional consideration due to its stereochemistry. If a specific stereoisomer of the final product is desired, either enantiomerically pure 3-methylpiperidine would need to be used, or separation of the resulting diastereomers would be necessary at a later stage.
Purification and Characterization
Following synthesis, 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine would require purification to remove byproducts and unreacted starting materials. Common purification techniques for such compounds include:
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Recrystallization from appropriate solvent systems (e.g., ethanol/water, acetone/hexane)
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Column chromatography using silica gel or alumina with optimized eluent systems
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Preparative HPLC for higher purity requirements
Characterization of the purified compound would involve a battery of analytical techniques:
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Melting point determination
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Elemental analysis to confirm the empirical formula
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Spectroscopic analysis (IR, NMR, MS) as described in section 1.3
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HPLC analysis to determine purity
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X-ray crystallography (if suitable crystals can be obtained) for definitive structural determination
Purity assessment would be particularly important for compounds intended for biological testing, with typical requirements exceeding 95% purity for initial screening and higher standards for advanced studies.
Biological Activity and Applications
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is crucial for optimizing compounds like 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine for specific biological targets. Based on research with related structures, several key SAR considerations can be identified:
The pyrimidine core serves as a privileged scaffold in medicinal chemistry, providing a rigid framework for presenting substituents in specific spatial orientations. Modifications to this core, such as changing nitrogen positions or replacing with other heterocycles, typically result in significant changes in biological activity .
The chloro substituent at position 4 represents a potential pharmacophoric element. Halogen substituents can serve as hydrogen bond acceptors through halogen bonding and affect electron distribution within the molecule. Replacement with other halogens (F, Br, I) or other functional groups (OH, NH₂, alkyl) often leads to altered activity profiles and selectivity .
The methyl group at position 2 contributes to lipophilicity and may influence binding through hydrophobic interactions. Extending this to larger alkyl groups or introducing polar substituents would likely affect membrane permeability and target binding characteristics.
The 3-methylpiperidine moiety introduces three-dimensional complexity to the molecule. The specific conformation of this ring system and the orientation of the methyl substituent can significantly impact receptor binding. The stereochemistry at the 3-position creates potential for stereoisomers with different biological activities.
Table 3: Potential Structure-Activity Relationships for 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine and Analogs
Structural Element | Potential Effect on Activity | Modification Strategies |
---|---|---|
Pyrimidine core | Provides basic recognition framework | Isosteric replacement, modification of N positions |
Position 4 Cl | Affects electronic properties, potential H-bond acceptor | Replacement with other halogens or functional groups |
Position 2 methyl | Contributes to lipophilicity, affects electron density | Extension to larger alkyl groups, introduction of polar groups |
3-Methylpiperidine | Provides 3D shape complementarity to target binding sites | Stereochemical variation, ring size alteration, substitution pattern changes |
Pharmacokinetics and Drug-like Properties
Absorption and Distribution
The pharmacokinetic properties of 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine would significantly influence its potential as a therapeutic agent. Based on structural analysis and comparison with similar compounds, several predictions can be made regarding its behavior in biological systems.
The compound's moderate lipophilicity, with an estimated LogP in the range of 2.5-3.5, suggests favorable characteristics for passive membrane permeation, potentially facilitating oral absorption. Compounds in this lipophilicity range typically demonstrate good permeability across biological membranes while maintaining sufficient aqueous solubility for absorption.
Distribution throughout the body would be influenced by several factors, including:
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Plasma protein binding, which is likely to be moderate to high due to the compound's lipophilic nature
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Tissue distribution, potentially favoring lipid-rich tissues
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Blood-brain barrier penetration, which might be facilitated by the piperidine moiety common in CNS-active compounds
The specific physicochemical properties that would influence the pharmacokinetic behavior of this compound include its pKa values (affecting ionization state at physiological pH), lipophilicity, molecular weight, topological polar surface area, and three-dimensional structural features.
Metabolism and Biotransformation
The metabolism of 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine would likely involve several pathways based on its structural features. Predicted metabolic transformations include:
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N-dealkylation of the piperidine nitrogen, a common metabolic pathway for piperidine-containing compounds
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Hydroxylation of the methyl groups or piperidine ring, typically mediated by cytochrome P450 enzymes
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Oxidation of the piperidine ring to form N-oxide or hydroxylated derivatives
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Potential dechlorination through reductive mechanisms or glutathione conjugation
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Phase II conjugation (glucuronidation, sulfation) of hydroxylated metabolites
The primary enzymes involved in these transformations would likely include CYP3A4, CYP2D6, and CYP2C19, which commonly metabolize nitrogen-containing heterocyclic compounds. The specific metabolic stability of this compound would influence its in vivo half-life and dosing requirements for any potential therapeutic application.
Table 4: Predicted Metabolic Pathways for 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine
Metabolic Pathway | Likely Enzymes Involved | Resultant Metabolites | Pharmacological Implications |
---|---|---|---|
N-dealkylation | CYP3A4, CYP2D6 | Piperidine-cleaved derivatives | Likely reduced activity |
Methyl hydroxylation | CYP2C19, CYP3A4 | Hydroxymethyl derivatives | Increased polarity, potential for conjugation |
Ring hydroxylation | CYP3A4, CYP2D6 | Hydroxypiperidine derivatives | Altered receptor binding properties |
Dechlorination | Glutathione transferases | Dechlorinated compounds | Potential for reactive intermediate formation |
Phase II conjugation | UGTs, SULTs | Glucuronides, sulfates | Enhanced elimination |
Elimination and Clearance
The elimination of 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine and its metabolites would likely occur through both renal and hepatic routes. The parent compound, being relatively lipophilic, would typically undergo extensive metabolism before elimination.
Primary clearance mechanisms would include:
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Hepatic metabolism followed by biliary excretion of metabolites
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Renal excretion of more hydrophilic metabolites
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Potential enterohepatic circulation for certain metabolites
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Rate of hepatic metabolism
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Extent of plasma protein binding
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Renal filtration and secretion rates
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Potential for reabsorption in the renal tubules
Without specific experimental data, the exact half-life cannot be determined, but comparable pyrimidine derivatives typically exhibit half-lives in the range of 3-12 hours, depending on their specific substitution patterns and metabolic stability.
Structure-Based Drug Design Considerations
Structural Optimization Strategies
The development of more potent or selective analogs of 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine would involve strategic structural modifications based on structure-activity relationships and molecular modeling insights.
Potential optimization strategies include:
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Systematic variation of the substituent at position 4, replacing chlorine with other halogens or functional groups to modify electronic properties and binding interactions
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Modification of the methyl group at position 2 to explore effects of increased or decreased steric bulk
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Exploration of stereochemical effects by using enantiomerically pure 3-methylpiperidine and evaluating the biological activities of the resulting stereoisomers
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Introduction of additional substituents on the piperidine ring to enhance target selectivity
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Bioisosteric replacement of key structural elements to improve pharmacokinetic properties while maintaining activity
Each modification would aim to enhance specific properties such as target affinity, selectivity, metabolic stability, or physicochemical characteristics relevant to drug development.
Table 5: Potential Structural Optimization Strategies
Modification Site | Potential Modifications | Expected Effects | Evaluation Methods |
---|---|---|---|
Position 4 (Cl) | Other halogens (F, Br, I), NH₂, OH, alkyl | Altered electronic properties, binding affinity | Binding assays, functional assays |
Position 2 (methyl) | Larger alkyl, polar substituents, H-bond donors/acceptors | Modified lipophilicity, new interaction points | SAR studies, molecular modeling |
Piperidine 3-methyl | Stereochemical variation, different alkyl groups | Changed 3D conformation, receptor subtype selectivity | Stereoisomer comparison studies |
Piperidine ring | Additional substituents, ring size variation | Enhanced selectivity, metabolic stability | Metabolic stability assays, selectivity profiling |
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